6-Amino-2-(trifluoromethyl)nicotinic acid
CAS No.: 1060810-75-4
Cat. No.: VC2974862
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060810-75-4 |
|---|---|
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 206.12 g/mol |
| IUPAC Name | 6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14) |
| Standard InChI Key | RVOSMYTZVAAZBL-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N |
Introduction
6-Amino-2-(trifluoromethyl)nicotinic acid is a synthetic organic compound that plays a crucial role as an intermediate in the production of various pharmaceutical agents. It is particularly noted for its application in the development of drugs targeting metabolic disorders, such as type 2 diabetes. This compound belongs to the class of substituted nicotinic acids, characterized by specific functional groups attached to the pyridine ring.
Synthesis of 6-Amino-2-(trifluoromethyl)nicotinic acid
The synthesis of this compound typically involves modifications of existing nicotinic acid derivatives. It often requires the use of fluorinated precursors or specific reactions that introduce both the amino and trifluoromethyl groups onto the nicotinic acid framework. Palladium catalysts, in conjunction with bases like cesium carbonate, are commonly used to facilitate coupling reactions during the synthesis process.
Synthesis Methods
| Method | Description |
|---|---|
| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to introduce functional groups onto the pyridine ring. |
| Fluorination Techniques | Involves the use of fluorinated precursors to introduce the trifluoromethyl group. |
| Amination Reactions | Specific reactions to introduce the amino group at the desired position. |
Chemical Reactions and Stability
6-Amino-2-(trifluoromethyl)nicotinic acid can participate in various chemical reactions, including acylation and coupling reactions. These reactions often require specific reagents and conditions to promote desired pathways while minimizing side reactions. For instance, acylation typically necessitates an anhydrous environment to prevent hydrolysis.
Reaction Conditions
| Reaction Type | Conditions |
|---|---|
| Acylation | Anhydrous environment to prevent hydrolysis. |
| Coupling Reactions | Presence of palladium catalysts and bases like cesium carbonate. |
Biological Applications and Potential
This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals, particularly in the development of drugs for metabolic disorders. While specific mechanisms of action for 6-amino-2-(trifluoromethyl)nicotinic acid are less documented, similar compounds have been shown to act as inhibitors or modulators in biochemical pathways.
Potential Applications
| Application Area | Description |
|---|---|
| Metabolic Disorders | Potential use in developing drugs for conditions like type 2 diabetes. |
| Pharmaceutical Intermediates | Acts as a key intermediate in the synthesis of various pharmaceutical agents. |
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